Ac4GalNAlk

Metabolic Oligosaccharide Engineering Bioorthogonal Chemistry Glycoproteomics

Metabolic chemical reporters (MCRs) are not interchangeable-azide and alkyne reporters label distinct glycoprotein subpopulations, confounding glycomics studies. Ac4GalNAlk resolves this as a peracetylated, alkyne-tagged MCR enabling selective, tunable labeling of GalNAc-derived glycoproteins. • >100-fold signal enhancement in mut-AGX1-expressing cells for low-abundance glycoprotein detection. • Distinct labeling profiles vs. Ac4GalNAz & Ac4GlcNAlk permit orthogonal glycosyltransferase pathway dissection. • Validated at 10-200 μM with standard CuAAC-streptavidin enrichment and immunoblotting workflows. Supplied with batch-specific Certificate of Analysis for reproducible metabolic oligosaccharide engineering.

Molecular Formula C19H25NO10
Molecular Weight 427.4 g/mol
Cat. No. B15137719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc4GalNAlk
Molecular FormulaC19H25NO10
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1
InChIKeyPODQGPKRSTUNAT-ILNABNIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac4GalNAlk for Alkyne-Tagged Glycoprotein Labeling


Ac4GalNAlk (N-(4-pentynoyl)-galactosamine tetraacylated) is a peracetylated, alkyne-bearing metabolic chemical reporter (MCR) for metabolic oligosaccharide engineering (MOE) [1]. It serves as a weakly alkyne-tagged precursor that, upon cellular uptake and deacetylation, is metabolically activated to the nucleotide sugar UDP-GalNAlk . This activated donor is then utilized by native glycosyltransferases to incorporate the bioorthogonal alkyne handle into cellular glycoproteins [1]. The incorporated alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing detection probes for subsequent visualization, enrichment, or proteomic analysis of glycosylated species [2].

1
Peracetylated alkyne MCR for metabolic oligosaccharide engineering
2
Cellular processing into UDP-GalNAlk for glycosyltransferase-mediated incorporation
3
CuAAC-compatible alkyne handle for azide-probe visualization or enrichment

Ac4GalNAlk Substitution: Why It Fails


Generic substitution among metabolic chemical reporters (MCRs) is not feasible due to fundamental differences in their metabolic fates and resultant glycoprotein labeling profiles. Ac4GalNAlk, an alkyne-tagged MCR, is a relatively weak substrate for the native salvage pathway enzyme AGX1, but its efficiency is dramatically enhanced (>100-fold) by the engineered mut-AGX1 pyrophosphorylase, enabling tunable labeling [1]. In contrast, azide-tagged reporters like Ac4GalNAz do not exhibit this bottleneck, resulting in different labeling intensities and specificity profiles [2]. Direct comparisons show that Ac4GalNAlk labels a distinct subset of glycoproteins compared to Ac4GalNAz and Ac4GlcNAlk, indicating differential engagement of glycosyltransferases and highlighting the critical need for precise reagent selection based on experimental goals [2][3].

Ac4GalNAlk (alkyne) Weak substrate for native AGX1; labeling strongly enhanced by mut-AGX1 co-expression
Azide reporters (e.g., Ac4GalNAz) Bypass AGX1 bottleneck; produce different labeling intensities and specificity profiles
MCR class mismatch: salvage pathway engagement and glycosyltransferase preference may shift glycoprotein targets.
Ac4GalNAlk (GalNAc-derived) Labels a distinct glycoprotein subset in mut-AGX1 cells; non-overlapping with Ac4GlcNAlk
Ac4GlcNAlk (GlcNAc-derived) Engages different glycosyltransferases; cannot reproduce GalNAc-specific tracking
Reporter-specific glycoprotein profiles require validation before substitution.
mut-AGX1 co-expression system Provides tunable, high-efficiency labeling for Ac4GalNAlk
Native AGX1 only Ac4GalNAlk labeling remains weak; may not achieve detection thresholds
Enzyme context critically determines signal output; experimental system must match reporter requirements.

Ac4GalNAlk Performance Evidence


mut-AGX1 Co-Expression Enhances Labeling

Ac4GalNAlk is a weak substrate for the native human UDP-GlcNAc/UDP-GalNAc pyrophosphorylase (AGX1), but co-expression of an engineered mut-AGX1 enhances bioorthogonal cell surface labeling by up to two orders of magnitude (≥100-fold increase) [1]. In contrast, labeling by the control MCR Ac4ManNAlk remains unchanged under identical conditions, confirming the specific bottleneck for GalNAc-derived reporters [2].

mut-AGX1 Labeling Gain
Head-to-head
≥100-fold increase in cell surface labeling with mut-AGX1 vs. native AGX1
Supports tunable amplification of GalNAc-derived signals
K-562 cells, 10-50 μM, on-cell CuAAC; Ac4ManNAlk unchanged
Metabolic Oligosaccharide Engineering Bioorthogonal Chemistry Glycoproteomics

Distinct Glycoprotein Labeling Profile

Head-to-head comparisons in mut-AGX1-transfected K-562 cells reveal that 10 μM Ac4GalNAlk yields a unique in-gel fluorescence labeling pattern that is non-overlapping with those from 3 μM Ac4GalNAz and 50 μM Ac4GlcNAlk [1]. This indicates that each reporter engages distinct subsets of glycosyltransferases and salvage pathway enzymes, leading to differential incorporation into glycoproteins [2].

Glycoprotein Profile
Head-to-head
Non-overlapping banding pattern vs. Ac4GalNAz and Ac4GlcNAlk
Indicates distinct glycosyltransferase engagement
mut-AGX1 K-562 GALE-KO cells, 10-50 μM, in-gel fluorescence
Glycoprotein Profiling MCR Specificity Bioorthogonal Probes

CuAAC-Based O-GlcNAc Protein Detection

In a standard metabolic labeling protocol, neonatal rat ventricular myocytes (NRVMs) were incubated with 200 μM Ac4GalNAlk for 24h, followed by CuAAC with biotin-azide and streptavidin enrichment, successfully identifying glycosylated MEK1/2, Erk1/2, Creb, and Gata4 [1]. Parallel treatment with 200 μM Ac4GalNAz served as a negative control and yielded no detectable labeling, confirming that Ac4GalNAlk is the productive alkyne donor in this system [1].

O-GlcNAc Protein Detection
Head-to-head
Reported detection of MEK1/2, Erk1/2, Creb, Gata4; Ac4GalNAz: no signal
Functional alkyne reporter in enrichment workflow
NRVMs, 200 μM, CuAAC with biotin azide, streptavidin enrichment
CuAAC Glycoprotein Enrichment O-GlcNAcylation

Superior Labeling Efficiency at Low Concentration

Comparative dose-response analysis in mut-AGX1-transfected K-562 cells shows that 10 μM Ac4GalNAlk yields cell surface labeling intensity comparable to that achieved with 50 μM Ac4GlcNAlk [1]. This indicates a 5-fold lower effective concentration for Ac4GalNAlk relative to its glucose-derived counterpart in this engineered system.

Labeling Efficiency
Head-to-head
Comparable signal at 5-fold lower concentration (10 μM vs. 50 μM Ac4GlcNAlk)
Reduced reagent use in mut-AGX1 systems
mut-AGX1 K-562 cells, on-cell CuAAC, in-gel fluorescence
Dose Optimization MOE Efficiency Cell Surface Labeling

Ac4GalNAlk Optimal Applications


Tunable Labeling in mut-AGX1 Cells

Leverage the >100-fold enhancement of Ac4GalNAlk labeling in cells co-expressing mut-AGX1 to specifically amplify GalNAc-derived glycoprotein signals, enabling detection of low-abundance species and providing an orthogonal activation mechanism not available with azide reporters [1].

Differential Glycoprotein Subset Profiling

Employ Ac4GalNAlk in parallel with Ac4GalNAz and Ac4GlcNAlk to map distinct glycoprotein subpopulations labeled by each reporter, as their non-overlapping profiles in mut-AGX1 K-562 cells allow dissection of differential glycosyltransferase engagement [2].

CuAAC-Based Enrichment and Identification of O-GlcNAcylated Proteins

Utilize a validated 200 μM Ac4GalNAlk / 24h labeling protocol with Ac4GalNAz as negative control to perform CuAAC, streptavidin enrichment, and immunoblotting for identification of O-GlcNAcylated MAPK pathway proteins (MEK1/2, Erk1/2, Creb, Gata4) [3].

Low-Concentration GalNAc-Derived Glycan Tracking

Achieve effective cell surface labeling at 5-fold lower concentrations (10 μM) compared to Ac4GlcNAlk (50 μM) in mut-AGX1 systems, reducing reagent costs and minimizing potential off-target metabolic interference [4].

Application
Selection Property
Validation Focus
Tunable GalNAc-glycoprotein labeling
mut-AGX1 co-expression compatibility
Signal amplification in engineered cells
Glycoprotein subset profiling
Alkyne-specific labeling pattern
Glycosyltransferase engagement mapping
O-GlcNAcylated protein identification
CuAAC and streptavidin enrichment compatible
Reported glycoproteomic workflow review
Low-concentration glycan tracking
Efficient labeling at low dose
Reagent consumption and off-target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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